



## Application Notes and Protocols for Tonabersatd6 in Retinal Cell Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tonabersat is a small molecule inhibitor of Connexin43 (Cx43) hemichannels.[1][2] Its deuterated form, **Tonabersat-d6**, is a valuable tool for researchers studying the role of these channels in the physiology and pathophysiology of retinal cells. Increased opening of Cx43 hemichannels is implicated in various retinal diseases, including diabetic retinopathy and agerelated macular degeneration, by promoting inflammation and cell death.[3][4] Tonabersat blocks these hemichannels, thereby reducing the release of ATP and subsequent activation of the NLRP3 inflammasome pathway, which in turn mitigates inflammation and preserves retinal function.[2][5]

These application notes provide detailed protocols for utilizing **Tonabersat-d6** in electrophysiological and related studies of retinal cells to investigate the function of Cx43 hemichannels and the therapeutic potential of their blockade.

### **Data Presentation**

**Table 1: In Vitro Efficacy of Tonabersat** 



| Parameter                                                               | Cell Type                                        | Condition                                 | Tonabersat<br>Concentrati<br>on | Effect                                                                | Reference |
|-------------------------------------------------------------------------|--------------------------------------------------|-------------------------------------------|---------------------------------|-----------------------------------------------------------------------|-----------|
| ATP Release                                                             | Human Retinal Pigment Epithelial (ARPE-19) cells | Hyperglycemi<br>a + Cytokine<br>challenge | 10 μΜ                           | Significantly<br>decreased<br>ATP release<br>to below<br>basal levels | [1]       |
| Dye Uptake<br>(Carboxyfluor<br>escein)                                  | Human<br>Kidney (HK2)<br>cells                   | High Glucose<br>+ TGFβ1                   | 100 μΜ                          | Reduced dye<br>uptake by<br>42.3% ±<br>5.3%                           | [6]       |
| Pro-<br>inflammatory<br>Cytokine<br>Release (IL-<br>1β, VEGF, IL-<br>6) | Human Retinal Pigment Epithelial (ARPE-19) cells | Hyperglycemi<br>a + Cytokine<br>challenge | Not specified                   | Prevented<br>the release of<br>pro-<br>inflammatory<br>cytokines      | [7]       |
| NLRP3<br>Inflammasom<br>e Complex<br>Assembly                           | Human Retinal Pigment Epithelial (ARPE-19) cells | Hyperglycemi<br>a + Cytokine<br>challenge | Not specified                   | Inhibited NLRP3 and cleaved caspase-1 complex formation               | [7]       |

Table 2: In Vivo Efficacy of Tonabersat in a Rat Model of Light-Induced Retinal Damage



| Parameter         | Measurement                                       | Tonabersat<br>Treatment            | Outcome                                                               | Reference |
|-------------------|---------------------------------------------------|------------------------------------|-----------------------------------------------------------------------|-----------|
| Retinal Function  | Electroretinograp<br>hy (ERG) a-wave<br>amplitude | 2.4 mg/kg (single<br>oral dose)    | Improvement exceeding 400  µV compared to vehicle                     | [3]       |
| Retinal Function  | Electroretinograp<br>hy (ERG) b-wave<br>amplitude | 2.4 mg/kg (single<br>oral dose)    | Improvement exceeding 800  µV compared to vehicle                     | [3]       |
| Retinal Structure | Optical Coherence Tomography (OCT)                | 2.4 mg/kg (single<br>oral dose)    | Preserved retinal<br>and choroidal<br>thickness                       | [3]       |
| Inflammation      | Immunohistoche<br>mistry (GFAP,<br>Iba-1)         | 0.26, 0.8, and<br>2.4 mg/kg (oral) | Reduced<br>markers of<br>astrocytosis and<br>microglial<br>activation | [3]       |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the key signaling pathway affected by Tonabersat and a general experimental workflow for its application in retinal cell electrophysiology.





#### Click to download full resolution via product page

**Caption: Tonabersat-d6** blocks the Cx43 hemichannel, inhibiting ATP release and subsequent inflammation.





Click to download full resolution via product page

Caption: General workflow for studying Tonabersat-d6 effects on retinal cells.



## **Experimental Protocols**

Note on **Tonabersat-d6**: **Tonabersat-d6** is expected to have identical biological activity to Tonabersat. The primary difference is its utility in pharmacokinetic studies where its mass can be distinguished from the non-deuterated form. For the following in vitro protocols, it can be used interchangeably with Tonabersat.

## **Protocol 1: Preparation of Tonabersat-d6 Stock Solution**

- Reagent: Tonabersat-d6 powder.
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
- Procedure:
  - Prepare a 100 mM stock solution of Tonabersat-d6 by dissolving the appropriate amount of powder in anhydrous DMSO.[4]
  - 2. Vortex thoroughly to ensure complete dissolution.
  - 3. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
  - 4. Store the aliquots at -20°C.
- Working Solutions:
  - 1. On the day of the experiment, thaw an aliquot of the 100 mM stock solution.
  - 2. Dilute the stock solution in the appropriate extracellular recording solution or cell culture medium to the desired final concentration (e.g., 10-100 μM).
  - Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced effects on the cells. Prepare a vehicle control with the same final concentration of DMSO.



# Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Record Cx43 Hemichannel Activity

This protocol is adapted for recording from retinal ganglion cells (RGCs) in a whole-mount retinal preparation.

- Retinal Preparation:
  - 1. Isolate the retina from a rodent eye in oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) Ames' medium.
  - 2. Make four relaxing incisions to flatten the retina with the ganglion cell layer facing up.
  - 3. Mount the retina on a filter paper and place it in the recording chamber, continuously perfused with oxygenated Ames' medium at room temperature.
- Solutions:
  - Extracellular Solution (Ames' Medium): Commercially available or prepared in-house.
  - Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg,
     40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[8]
- Recording Procedure:
  - 1. Pull borosilicate glass pipettes to a resistance of 4-7 M $\Omega$  when filled with the intracellular solution.
  - 2. Under visual guidance (e.g., using DIC optics), approach an RGC with the patch pipette while applying positive pressure.
  - 3. Form a giga-ohm seal (>1 G $\Omega$ ) by applying gentle suction.
  - 4. Rupture the cell membrane to achieve the whole-cell configuration.
- Voltage-Clamp Protocol for Cx43 Hemichannels:
  - 1. Hold the cell at a negative potential where Cx43 hemichannels are predominantly closed (e.g., -60 mV).



- 2. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 500 ms) to induce the opening of Cx43 hemichannels.[9][10]
- 3. Record the resulting outward currents.
- Application of Tonabersat-d6:
  - 1. Establish a baseline recording of hemichannel currents.
  - 2. Perfuse the recording chamber with Ames' medium containing the desired concentration of **Tonabersat-d6** (e.g., 10-100 μM) and the corresponding vehicle control.
  - 3. Repeat the voltage-step protocol and record the currents in the presence of **Tonabersat- d6**.
  - 4. Analyze the data by comparing the current amplitudes before and after drug application. A reduction in the outward current at depolarizing potentials indicates a block of Cx43 hemichannels.

## Protocol 3: Ex Vivo Electroretinography (ERG) with Isolated Retina

This protocol allows for the assessment of overall retinal function and the protective effects of **Tonabersat-d6**.

- Retinal Preparation:
  - 1. Isolate retinas as described in Protocol 2.
  - 2. Mount the retina, photoreceptor side up, in a specialized specimen holder for ex vivo ERG.
- · Perfusion and Recording:
  - 1. Perfuse the retina with oxygenated Ames' medium.
  - 2. Place electrodes in contact with the apical and basal sides of the retina.
  - 3. Use a light source to deliver calibrated flashes of light to the retina.



#### • Experimental Procedure:

- Record baseline scotopic (dark-adapted) and photopic (light-adapted) ERG responses.
   The a-wave reflects photoreceptor activity, and the b-wave reflects the activity of inner retinal neurons, primarily bipolar cells.[11]
- 2. Induce retinal damage if required by the experimental design (e.g., by exposure to high levels of light or chemical insults).
- 3. Treat the retina with **Tonabersat-d6** by adding it to the perfusion medium at the desired concentration.
- 4. Record ERG responses after treatment and compare the amplitudes and implicit times of the a- and b-waves to the control and damage-only conditions. An increase in wave amplitudes in the **Tonabersat-d6** treated group compared to the damage-only group indicates a protective effect.[3]

## Protocol 4: Dye Uptake Assay for Connexin Hemichannel Activity

This is a functional assay to visually assess the opening of hemichannels.

- Cell Culture:
  - 1. Culture retinal cells (e.g., ARPE-19) on glass coverslips until they reach confluency.
- Procedure:
  - 1. Induce hemichannel opening by replacing the normal culture medium with a low-calcium (or calcium-free) Hank's Balanced Salt Solution (HBSS).
  - 2. Add a membrane-impermeant fluorescent dye, such as ethidium bromide (5  $\mu$ M), to the low-calcium HBSS and incubate for 10-15 minutes.
  - 3. To test the effect of **Tonabersat-d6**, pre-incubate the cells with the compound for a specified time before the low-calcium challenge.



- 4. Wash the cells with normal (calcium-containing) HBSS to close the hemichannels and remove the extracellular dye.
- 5. Visualize and quantify the intracellular fluorescence using a fluorescence microscope. A decrease in fluorescence in the **Tonabersat-d6** treated cells compared to the control indicates inhibition of hemichannel-mediated dye uptake.

## **Protocol 5: ATP Release Assay**

This protocol quantifies the release of ATP from retinal cells, a key event downstream of Cx43 hemichannel opening.

- Cell Culture:
  - 1. Culture retinal cells in a multi-well plate.
- Procedure:
  - 1. Pre-treat the cells with **Tonabersat-d6** or vehicle control for a specified duration.
  - 2. Induce ATP release by applying a pathological stimulus (e.g., high glucose, oxidative stress, or mechanical stimulation).
  - 3. Collect the extracellular medium at different time points.
  - 4. Quantify the ATP concentration in the collected medium using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.
  - 5. Measure the luminescence using a plate reader. A reduction in luminescence in the samples from **Tonabersat-d6** treated cells compared to the control indicates an inhibition of ATP release.[2]

## Conclusion

**Tonabersat-d6** is a potent tool for investigating the role of Connexin43 hemichannels in retinal cell function and disease. The protocols outlined above provide a framework for researchers to conduct detailed electrophysiological and functional studies to further elucidate the mechanisms of retinal pathology and to evaluate the therapeutic potential of Cx43 hemichannel



blockers. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Connexin Hemichannel Block Using Orally Delivered Tonabersat Improves Outcomes in Animal Models of Retinal Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tonabersat Prevents Inflammatory Damage in the Central Nervous System by Blocking Connexin43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally Delivered Connexin43 Hemichannel Blocker, Tonabersat, Inhibits Vascular Breakdown and Inflammasome Activation in a Mouse Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Tonabersat Inhibits Connexin43 Hemichannel Opening and Inflammasome Activation in an In Vitro Retinal Epithelial Cell Model of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Voltage Regulation of Connexin Channel Conductance PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Origin of electroretinogram amplitude growth during light adaptation in pigmented rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tonabersat-d6 in Retinal Cell Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604944#using-tonabersat-d6-in-electrophysiology-studies-of-retinal-cells]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com